Bienvenue dans la boutique en ligne BenchChem!

N-(A-METHYLBENZYL)-1-AMINOBENZOTRIAZOLE

CYP2B selectivity hepatic microsomes mechanism-based inhibition

N-(α-Methylbenzyl)-1-aminobenzotriazole (αMB; also referred to as N-benzyl-1-aminobenzotriazole or 1-BBT) is an N-aralkylated derivative of 1-aminobenzotriazole (ABT), a well-established mechanism-based (suicide) inhibitor of cytochrome P450 (CYP) enzymes. The compound bears a single chiral center at the α-methylbenzyl substituent and is frequently utilized as a racemic mixture or as resolved enantiomers.

Molecular Formula C13H12N4
Molecular Weight 224.26 g/mol
CAS No. 105026-59-3
Cat. No. B020005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(A-METHYLBENZYL)-1-AMINOBENZOTRIAZOLE
CAS105026-59-3
Synonyms1-BBT
N-benzyl-1-aminobenzotriazole
Molecular FormulaC13H12N4
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNN2C3=CC=CC=C3N=N2
InChIInChI=1S/C13H12N4/c1-2-6-11(7-3-1)10-14-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2
InChIKeyWTBFBDRLXNOOGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(A-Methylbenzyl)-1-Aminobenzotriazole (CAS 105026-59-3): Definition, Class, and Procurement-Relevant Identity


N-(α-Methylbenzyl)-1-aminobenzotriazole (αMB; also referred to as N-benzyl-1-aminobenzotriazole or 1-BBT) is an N-aralkylated derivative of 1-aminobenzotriazole (ABT), a well-established mechanism-based (suicide) inhibitor of cytochrome P450 (CYP) enzymes. The compound bears a single chiral center at the α-methylbenzyl substituent and is frequently utilized as a racemic mixture or as resolved enantiomers. Its core value in drug metabolism research lies in its markedly enhanced CYP isozyme selectivity and tissue selectivity compared to the parent ABT and other N-aralkylated analogs. [1]

Why N-(A-Methylbenzyl)-1-Aminobenzotriazole Cannot Be Interchanged with Other 1-ABT Derivatives


Despite sharing the 1-aminobenzotriazole core, N-aralkylated ABT derivatives exhibit profoundly different CYP isozyme selectivity profiles, tissue distribution, and inactivation kinetics. For instance, αMB achieves ~95% inactivation of CYP2B with only ~10% suppression of CYP1A and CYP4B activities at 1 µM in pulmonary microsomes, whereas ABT preferentially inactivates CYP4B and BBT shows measurably lower CYP2B selectivity. [1] In vivo, αMB produces >90% pulmonary CYP2B inactivation at doses that spare hepatic P450 entirely—a tissue-selectivity window not replicated by ABT or, to the same degree, by BBT. [2] These quantitative selectivity gaps mean that substituting αMB with ABT, BBT, or αEB will alter the CYP inhibition signature of the experiment, potentially confounding reaction phenotyping conclusions.

N-(A-Methylbenzyl)-1-Aminobenzotriazole: Quantitative Comparator Evidence for Scientific Selection


Isozyme Selectivity in Hepatic Microsomes: αMB vs. BBT vs. ABT

In hepatic microsomes from phenobarbital-induced guinea pigs, αMB (10 µM) inactivated 88 ± 3% of CYP2B-dependent 7-pentoxyresorufin O-depentylation (PROD) activity, compared with only 35 ± 11% of CYP1A-dependent 7-ethoxyresorufin O-deethylation (EROD) and 13 ± 7% of benzphetamine N-demethylation (CYP3A-like). In the same study, BBT (10 µM) produced 56 ± 6% PROD loss, 31 ± 8% EROD loss, and 21 ± 8% benzphetamine N-demethylation loss. The parent compound ABT exhibited little isozyme selectivity. [1]

CYP2B selectivity hepatic microsomes mechanism-based inhibition

Pulmonary CYP2B Selectivity: αMB vs. αEB vs. BBT vs. ABT in Lung Microsomes

In pulmonary microsomes from β-naphthoflavone-induced guinea pigs, 1 µM αMB inactivated 95% of P-450IIB4 (CYP2B ortholog) activity while sparing ~90% of P-450IA1 (CYP1A) and P-450IVB1 (CYP4B) activities. αEB displayed approximately equal selectivity, BBT showed slightly lower CYP2B selectivity (greater residual CYP1A inactivation), and ABT preferentially inactivated P-450IVB1. [1]

lung CYP2B inhibition pulmonary microsomes isozyme selectivity

Enantioselective CYP2B Inactivation Kinetics: (−)-αMB vs. (+)-αMB

The resolved enantiomers of αMB display stereoselective inactivation of CYP2B but not CYP1A. In hepatic microsomes from phenobarbital-treated guinea pigs, (−)-αMB exhibited a maximal inactivation rate constant (kinact) of 0.49 min⁻¹ for CYP2B-catalyzed PROD activity, significantly faster than (+)-αMB at 0.35 min⁻¹ (p<0.05). The half-maximal inactivation concentration (Ki) was equivalent between enantiomers. No significant difference was observed for CYP1A-catalyzed EROD inactivation (kinact ≈ 0.16–0.18 min⁻¹ for all forms). [1]

enantioselective CYP inhibition kinact chiral pharmacology

In Vivo Lung-Selective CYP2B Inactivation: αMB vs. ABT vs. BBT

Four hours after intravenous administration to guinea pigs, αMB (0.075 µmol/kg) produced >90% inactivation of pulmonary CYP2Bx with no inhibition of pulmonary CYP4Bx or CYP1A1, even at a 100-fold higher dose (7.5 µmol/kg). In the same study, BBT achieved 50–70% pulmonary CYP2Bx inactivation but with lower selectivity, while ABT showed little isozyme or tissue selectivity. αMB and BBT were 100- to 1000-fold more potent pulmonary CYP2Bx inactivators than ABT in vivo. [1]

lung-selective P450 inhibition in vivo CYP2B tissue selectivity

Selective Dog CYP2B11 Inhibition by αMB (MBA) with Apoprotein Modification Mechanism

MBA (αMB) was identified as a selective mechanism-based inhibitor of dog CYP2B11 with Ki = 0.35 µM and kinact = 1.5 min⁻¹ for baculovirus-expressed CYP2B11, and Ki = 0.46 µM with kinact = 0.56 min⁻¹ in dog liver microsomes (DLM). Complete CYP2B11 inactivation occurred without any loss of total P450 CO-binding spectrum, indicating covalent apoprotein modification rather than heme destruction. In the same study, ketoconazole (KET) was identified as a selective reversible inhibitor of CYP3A12 (Ki = 0.13–0.33 µM), and the two inhibitors were proposed as complementary tools for dog CYP reaction phenotyping. [1]

dog CYP2B11 reaction phenotyping mechanism-based inhibition

N-(A-Methylbenzyl)-1-Aminobenzotriazole: High-Confidence Procurement Scenarios Anchored in Quantitative Differentiation


Hepatic CYP2B Reaction Phenotyping Requiring Minimal CYP1A/CYP3A Interference

When in vitro reaction phenotyping in guinea pig or rat hepatic microsomes must attribute metabolite formation definitively to CYP2B enzymes, αMB provides a ~6.8-fold selectivity window between CYP2B and CYP3A-like inactivation that is 2.5-fold greater than that of BBT. [1] This differential selectivity reduces the risk of false-negative assignment of CYP2B-mediated pathways caused by simultaneous CYP3A suppression. Use αMB at 10 µM with a 15-min NADPH-dependent preincubation to achieve near-complete CYP2B inactivation while retaining sufficient CYP1A and CYP3A activity to serve as internal selectivity controls.

Lung-Specific CYP2B Inactivation for Respiratory Toxicology and EET Formation Studies

In vivo studies requiring exclusive pulmonary CYP2B inactivation—such as investigations of arachidonic acid epoxidation (EET formation) or inhaled xenobiotic metabolism—demand αMB dosed at 0.075 µmol/kg i.v. This regimen achieves >90% pulmonary CYP2B inactivation without any detectable hepatic P450 suppression, a tissue-selectivity profile not achievable with ABT or BBT. [2] αMB exploits the lipophilic aromatic amine uptake system in lung tissue, which ABT cannot utilize, explaining the 100–1000-fold pulmonary selectivity gain. [2]

Enantioselective Probe for Stereochemical CYP2B Mechanism Studies

For mechanistic studies dissecting the stereochemical determinants of CYP2B active-site recognition and metabolic activation, enantiopure (−)-αMB provides a 1.4-fold higher inactivation rate (kinact = 0.49 min⁻¹) than (+)-αMB (0.35 min⁻¹) with equivalent binding affinity (Ki). [3] The enantiomers are equally active against CYP1A, confirming that the stereochemical discrimination is CYP2B-specific. Researchers can use this pair as matched chiral probes to interrogate CYP2B substrate-access channel geometry without confounding CYP1A effects. [3]

Dog CYP2B11 Phenotyping in Preclinical Drug Metabolism Studies

For pharmaceutical development programs using the dog as a preclinical model, MBA (αMB) is the validated selective CYP2B11 inhibitor. At 0.46 µM in dog liver microsomes, MBA completely inactivates CYP2B11-catalyzed diazepam N1-demethylation without reducing total P450 spectral content, confirming an apoprotein modification mechanism that avoids heme adduct interference in CO-difference spectral assays. [4] When paired with ketoconazole as a selective CYP3A12 inhibitor, MBA enables unambiguous assignment of CYP2B11- and CYP3A12-dependent metabolic pathways in dog liver. [4]

Quote Request

Request a Quote for N-(A-METHYLBENZYL)-1-AMINOBENZOTRIAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.